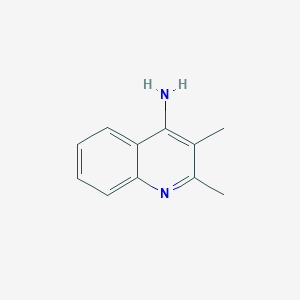

2,3-Dimethylquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCZWEOWXYZBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308593 | |

| Record name | 2,3-Dimethyl-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57165-81-8 | |

| Record name | 2,3-Dimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57165-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethylquinolin 4 Amine and Its Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Ring Formation

The construction of the quinoline core is a central theme in heterocyclic chemistry, with numerous named reactions and modern variants developed for this purpose. These methods often involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) nucleus, starting from variously substituted anilines or other aromatic precursors.

Cyclization Reactions from Precursor Compounds

The synthesis of quinolines often begins with the cyclization of suitably designed precursor molecules. A common strategy involves the reaction of anilines with α,β-unsaturated carbonyl compounds, a method known as the Doebner-von Miller reaction, which is a variation of the Skraup synthesis. iipseries.org Another approach is the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. iipseries.org

The general mechanism for these types of cyclizations typically involves the formation of an enamine or Schiff base intermediate from the reaction of an aniline with a carbonyl compound. This is followed by an intramolecular electrophilic addition onto the aromatic ring to close the heterocyclic ring. iipseries.org Subsequent dehydration and oxidation steps then lead to the aromatic quinoline system. iipseries.org The specific substitution pattern of the final quinoline product is determined by the choice of the aniline and the carbonyl-containing reactant.

Friedländer-Type Synthesis and Modifications

The Friedländer synthesis is a widely utilized and straightforward method for constructing quinoline derivatives. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., another ketone or aldehyde). jk-sci.comorganicreactions.org The process is typically catalyzed by either an acid or a base. alfa-chemistry.com

The reaction mechanism can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization through the formation of a Schiff base with the amino group and subsequent dehydration. wikipedia.org Alternatively, the reaction can begin with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the other reactant, followed by an intramolecular aldol condensation to close the ring. wikipedia.org

For the specific synthesis of 2,3-Dimethylquinolin-4-amine, the Friedländer approach would involve the reaction of 2-aminobenzonitrile (B23959) with 2-butanone. This reaction proceeds via an initial condensation followed by cyclodehydration to yield the target quinoline. researchgate.net

Table 1: Overview of Friedländer Synthesis

| Component A | Component B | Catalyst | Product Type |

|---|

Numerous modifications to the original Friedländer synthesis have been developed to improve yields, broaden the substrate scope, and create milder reaction conditions. alfa-chemistry.com These include the use of various catalysts such as iodine, p-toluenesulfonic acid, and Lewis acids. wikipedia.orgalfa-chemistry.com Ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones represents a modified approach to quinoline synthesis. jk-sci.com

Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed Sonogashira Coupling)

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysts for the construction of complex heterocyclic systems, including quinolines. ias.ac.in These methods offer advantages in terms of efficiency, regioselectivity, and functional group tolerance. ias.ac.inmdpi.com Catalysts based on palladium, copper, rhodium, and iron have all been employed in quinoline synthesis. researchgate.netias.ac.inmdpi.comacs.org

One prominent example is the palladium-catalyzed Sonogashira coupling reaction. A domino approach utilizing this reaction involves the coupling of benzimidoyl chlorides with 1,6-enynes. This sequence proceeds through the formation of an alkynyl amidine intermediate, which then undergoes cyclization to afford the quinoline structure in good yields under mild conditions. ias.ac.in Another palladium-catalyzed method involves the annulation of o-iodoanilines with propargyl alcohols to produce 2,4-disubstituted quinolines. organic-chemistry.org

These transition-metal-catalyzed reactions often proceed through pathways distinct from classical methods. For instance, many involve C-H activation, cross-coupling reactions, and oxidative cyclization steps, allowing for the assembly of the quinoline ring from readily available starting materials. ias.ac.inmdpi.com

One-Pot Synthetic Strategies Employing Main Group Metal Chlorides

An iron(III) chloride-promoted one-pot method provides an efficient route to quinolines from amino acids, alkyl lactate (B86563), and arylamines. researchgate.net This tandem cyclization involves the cleavage of C-C and C-N bonds in the amino acid and the O-H bond in the lactate, followed by a series of condensation and coupling reactions to form the new C-N and C-C bonds necessary for the quinoline ring. researchgate.net This strategy is notable for its use of an earth-abundant and environmentally benign metal catalyst. researchgate.net While the prompt specifies main group metal chlorides, iron chloride serves as a relevant example of a simple metal salt used in a one-pot quinoline synthesis.

Functionalization and Derivatization Strategies for this compound Scaffold

Once the this compound core has been synthesized, its properties can be further modified through various functionalization and derivatization reactions. These reactions typically target the reactive amino group at the 4-position.

Alkylation Reactions of Amino Groups

The alkylation of amines is a fundamental transformation for introducing alkyl groups onto a nitrogen atom. youtube.com However, the direct alkylation of primary amines with alkyl halides can be challenging to control. masterorganicchemistry.com The primary amine is converted into a secondary amine upon the first alkylation, which is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to overalkylation, resulting in the formation of tertiary amines and even quaternary ammonium (B1175870) salts, yielding a mixture of products. youtube.commasterorganicchemistry.com

Table 2: Potential Products of Amino Group Alkylation

| Starting Material | Alkylating Agent | Possible Products |

|---|

To achieve selective monoalkylation of the 4-amino group on the 2,3-dimethylquinoline (B161893) scaffold, specific strategies can be employed. One approach is to use a large excess of the primary amine to favor the mono-alkylated product statistically. Another method involves reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent. A more recent development introduces N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo a "self-limiting" alkylation process. nih.gov In this method, the initial alkylation product is a less reactive nucleophile, thus preventing overalkylation. nih.gov These controlled methods are crucial for the selective synthesis of secondary amines derived from this compound.

Acylation and Benzoylation of Amine Functionalities

The primary amine group at the 4-position of the quinoline ring is a versatile functional handle for the synthesis of a wide array of derivatives through acylation and benzoylation. These reactions introduce acyl (R-C=O) and benzoyl (Ph-C=O) groups, respectively, forming amide linkages. Such modifications can significantly alter the chemical and biological properties of the parent molecule.

The general procedure for N-acylation and N-benzoylation of 4-aminoquinolines involves the reaction of the amine with an appropriate acylating or benzoylating agent. Common reagents include acyl chlorides, acid anhydrides, and benzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

For instance, the synthesis of N-substituted benzamide (B126) derivatives can be achieved by reacting an amine with benzoyl chloride. medcraveonline.com This method is a standard Schotten-Baumann reaction, which is widely used for the benzoylation of active hydrogen-containing compounds. medcraveonline.com The process can be essential for the protection of amino functional groups during multi-step syntheses. medcraveonline.com

While specific examples of the acylation and benzoylation of this compound are not extensively detailed in the provided literature, the reactivity is analogous to other 4-aminoquinoline (B48711) derivatives. The following table illustrates typical conditions for these transformations on related quinoline scaffolds.

| Precursor | Reagent | Conditions | Product | Reference |

| 4-Aminoquinoline derivative | Acyl chloride | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) | N-(Quinolin-4-yl)acetamide derivative | rsc.org |

| 4-Aminoquinoline derivative | Benzoyl chloride | Base (e.g., pyridine, NaOH), solvent (e.g., DCM, water) | N-(Quinolin-4-yl)benzamide derivative | mdpi.com |

| 2-Amino-4-phenylthiazole derivative | Acetic anhydride/Benzoyl chloride | Reflux | Acetylated/Benzoylated product | commonorganicchemistry.com |

These reactions are generally high-yielding and can be adapted for a wide range of substrates. The choice of solvent and base depends on the specific reactivity of the starting materials.

Reductive Amination Pathways

Reductive amination is a powerful method for the formation of amines from carbonyl compounds (aldehydes and ketones). commonorganicchemistry.com This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. ijsr.netchemistrysteps.comproquest.com This method is advantageous as it can prevent the over-alkylation that is often a problem with direct alkylation of amines. ijsr.net

In the context of synthesizing this compound analogs, a potential pathway involves the reductive amination of a corresponding 4-oxo-tetrahydroquinoline precursor. A diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed through a tandem reduction-reductive amination sequence. nih.gov This process involves the reduction of a nitro group to an aniline, which then undergoes intramolecular condensation with a carbonyl group, followed by reduction of the resulting cyclic imine. nih.gov

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). commonorganicchemistry.com Sodium cyanobohydride is particularly useful as it is selective for the reduction of the protonated imine over the starting carbonyl compound. ijsr.net

The following table summarizes various reducing agents and their typical reaction conditions used in reductive amination.

| Reducing Agent | Typical Solvents | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Reduces both imines and carbonyls; added after imine formation. | commonorganicchemistry.com |

| Sodium Cyanobohydride (NaBH₃CN) | Methanol | Selective for imines over carbonyls; water-insensitive. | commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaHB(OAc)₃) | DCE, DCM, THF | Water-sensitive; not compatible with methanol. | commonorganicchemistry.com |

Reduction of Nitrogen-Containing Precursors (e.g., Nitriles, Amides, Nitro Compounds)

The introduction of the 4-amino group onto the quinoline scaffold can be effectively achieved through the reduction of various nitrogen-containing functional groups. A common and strategically important precursor is the corresponding 4-nitroquinoline (B1605747) derivative. The nitro group can be readily reduced to a primary amine under various conditions.

A widely used method for the reduction of aromatic nitro compounds is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. Another effective method involves the use of metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl).

The reduction of 4-nitroquinoline 1-oxide (4NQO) is a relevant example. Upon metabolic reduction, it can form 4-hydroxyaminoquinoline 1-oxide (4HAQO) and subsequently 4-aminoquinoline 1-oxide (4AQO). mdpi.com In synthetic chemistry, more direct and high-yielding methods are employed. For instance, a domino reduction-reductive amination strategy has been used to convert 2-nitroarylketones and aldehydes into tetrahydroquinolines, where the initial step is the catalytic reduction of the nitro group. nih.gov

The following table provides an overview of common reagents used for the reduction of nitroarenes to arylamines.

| Reagent System | Substrate | Conditions | Product |

| H₂ / Pd/C | Aromatic Nitro Compound | Methanol, room temperature | Arylamine |

| Fe / Acetic Acid | Aromatic Nitro Compound | Ethanol, reflux | Arylamine |

| SnCl₂ / HCl | Aromatic Nitro Compound | Ethanol, reflux | Arylamine |

Rearrangement Reactions (e.g., Hofmann and Curtius Rearrangements)

The Hofmann and Curtius rearrangements are classical organic reactions that provide a pathway to primary amines from carboxylic acid derivatives, specifically amides and acyl azides, respectively. wikipedia.orgwikipedia.org Both reactions proceed through an isocyanate intermediate and result in the loss of one carbon atom. wikipedia.orgwikipedia.org

The Hofmann rearrangement involves the treatment of a primary amide with bromine in a basic solution. wikipedia.orgslideshare.net The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. chemistrysteps.com Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.org For the synthesis of this compound, this would conceptually start from 2,3-dimethylquinoline-4-carboxamide.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. wikipedia.org The acyl azide is typically prepared from the corresponding carboxylic acid via the acid chloride and subsequent reaction with an azide salt. organic-chemistry.org Similar to the Hofmann rearrangement, the resulting isocyanate can be hydrolyzed to the primary amine. wikipedia.org This method offers a mild alternative for the conversion of a carboxylic acid to an amine. nih.gov

| Rearrangement | Starting Material | Key Reagents | Intermediate | Product |

| Hofmann | Primary Amide | Br₂, NaOH, H₂O | Isocyanate | Primary Amine |

| Curtius | Acyl Azide | Heat or UV light, H₂O | Isocyanate | Primary Amine |

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of quinoline derivatives has benefited from the application of these principles, particularly through the use of microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The Friedländer synthesis, a classic method for preparing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, has been adapted for microwave irradiation. researchgate.netnih.govorganic-chemistry.org

For example, a microwave-based methodology facilitates the reaction of 2-aminophenylketones with cyclic ketones to form a quinoline scaffold in excellent yield within minutes. nih.gov In one study, using neat acetic acid as both a solvent and a catalyst under microwave irradiation at 160 °C, the synthesis of a quinoline was achieved in just 5 minutes. nih.gov Another approach utilizes a reusable solid catalyst, Nafion NR50, in ethanol under microwave irradiation for an efficient and eco-friendly Friedländer synthesis of polysubstituted quinolines. organic-chemistry.org

The following table presents examples of microwave-assisted quinoline synthesis.

| Reaction Type | Reactants | Catalyst/Solvent | Conditions | Yield | Time | Reference |

| Friedländer Synthesis | 2-Aminobenzophenone (B122507), Ketone | Acetic Acid (neat) | 160 °C, Microwave | Excellent | 5 min | nih.gov |

| Friedländer Synthesis | 2-Aminobenzophenones, Dicarbonyls | Nafion NR50 / Ethanol | Microwave | Very Good | - | organic-chemistry.org |

| Niementowski Modification | Isatoic Anhydride, Anthranilamide | Solvent-free | Microwave | High | - | frontiersin.org |

Solvent-Free Reaction Conditions

Performing organic reactions under solvent-free conditions is a key aspect of green chemistry, as it reduces waste and the environmental impact associated with solvent use. Several methods for the synthesis of quinoline derivatives have been developed that operate without a solvent.

One such method involves the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone with various ketones in the presence of caesium iodide under thermal, solvent-free conditions. organic-chemistry.org This approach offers good yields, a clean reaction, simple methodology, and short reaction times. organic-chemistry.org

The Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, can also be performed under solvent-free conditions. ijsr.net Similarly, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, which share a similar heterocyclic core, can be achieved through a one-pot, three-component reaction under catalyst and solvent-free conditions with classical heating or microwave irradiation. nih.gov

The following table highlights examples of solvent-free synthesis of quinoline and related heterocycles.

| Reaction Type | Reactants | Catalyst | Conditions | Yield |

| Friedländer Annulation | 2-Aminoaryl ketone, Dicarbonyl compound | Nanoflake ZnO NP | 100 °C | 20-95% |

| Pfitzinger Reaction | Isatin, Enaminone | Aqueous KOH/NaOH | - | - |

| Three-component reaction | Isatoic anhydride, Amine, Orthoester | None | 120 °C (heating) or 140 °C (microwave) | Excellent |

These green chemistry approaches not only offer environmental benefits but also often lead to more efficient and economical synthetic routes for this compound and its analogs.

Chemical Reactivity and Transformation Studies of 2,3 Dimethylquinolin 4 Amine Derivatives

Nucleophilic Substitution Reactions at Quinoline (B57606) Positions

The quinoline ring system is generally susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, which are electron-deficient due to the influence of the heterocyclic nitrogen atom. uop.edu.pk In the case of 4-aminoquinoline (B48711) derivatives, the C-4 position is already substituted. However, the reactivity of this position is well-documented through the synthesis of 4-aminoquinolines, which commonly proceeds via nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) precursor. mdpi.comresearchgate.net

The presence of the 4-amino group, a strong electron-donating group, deactivates the quinoline ring towards further nucleophilic attack at that position. Conversely, this amino group can be converted into an excellent leaving group, such as a diazonium salt, which then becomes susceptible to displacement by a wide range of nucleophiles (see Section 3.2.4).

Furthermore, direct amination through the nucleophilic displacement of a hydrogen atom (Vicarious Nucleophilic Substitution, VNS) has been studied in electron-deficient nitroquinolines. While this specific reaction is less common for 4-aminoquinolines, it highlights the inherent reactivity of the quinoline nucleus towards potent nucleophiles under specific conditions.

Reactions Involving Amine Functionalities

The primary aromatic amine at the C-4 position is the most reactive site for a majority of transformations involving 2,3-Dimethylquinolin-4-amine, serving as a versatile handle for constructing a diverse array of derivatives.

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form N-substituted imines, commonly known as Schiff bases. ekb.eg This reaction typically occurs under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ekb.egmdpi.com The resulting C=N double bond of the Schiff base is a key functional group in many biologically active molecules and synthetic intermediates. mdpi.comresearchgate.net

The general mechanism proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine product. unsri.ac.id The stability and formation rate can be influenced by the electronic nature of the substituents on the carbonyl compound.

| Carbonyl Compound | Reaction Conditions | Product (Schiff Base) | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol (B145695), reflux, cat. Acetic Acid | N-(2,3-dimethylquinolin-4-yl)-1-phenylmethanimine | ekb.eg |

| 4-Methoxybenzaldehyde | Methanol, room temp | N-(2,3-dimethylquinolin-4-yl)-1-(4-methoxyphenyl)methanimine | researchgate.net |

| Acetone | Toluene, Dean-Stark, p-TsOH | N-(2,3-dimethylquinolin-4-yl)propan-2-imine | ekb.eg |

The nucleophilic character of the 4-amino group is frequently exploited to build more complex molecular architectures. This is particularly prevalent in medicinal chemistry, where modifications to the amine side chain of 4-aminoquinolines are a common strategy for tuning pharmacological activity. nih.govresearchgate.net One key method is reductive amination, where the initially formed imine (from reaction with a carbonyl compound) is reduced in situ to a secondary amine. This process allows for the controlled formation of C-N single bonds. ucsf.edu

Another strategy involves using the 4-aminoquinoline as a nucleophile in coupling reactions, such as metal-assisted cross-coupling reactions, to attach various side chains. nih.gov These methods provide access to a wide range of secondary and tertiary amines, significantly expanding the chemical diversity of derivatives obtainable from the parent compound. researchgate.netnih.gov

Primary amines react readily with sulfonyl chlorides in the presence of a base to form sulfonamides. ijarsct.co.in This reaction is a robust and widely used method for synthesizing this important class of compounds, which are known for their diverse biological activities. ekb.egcbijournal.com The reaction of this compound with various aryl or alkyl sulfonyl chlorides proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent elimination of hydrogen chloride (HCl), which is neutralized by the base. organic-chemistry.orgmagtech.com.cn

| Sulfonyl Chloride | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Pyridine (B92270) | Dichloromethane (DCM) | N-(2,3-dimethylquinolin-4-yl)benzenesulfonamide | ijarsct.co.innih.gov |

| p-Toluenesulfonyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | N-(2,3-dimethylquinolin-4-yl)-4-methylbenzenesulfonamide | cbijournal.comnih.gov |

| Methanesulfonyl chloride | Sodium Bicarbonate | Dimethylformamide (DMF) | N-(2,3-dimethylquinolin-4-yl)methanesulfonamide | nih.gov |

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). byjus.com The resulting 2,3-dimethylquinolin-4-diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (molecular nitrogen, N₂). masterorganicchemistry.com

This intermediate can undergo a variety of subsequent transformations, most notably the Sandmeyer reactions, where the diazonium group is replaced by various nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgnih.govorganic-chemistry.org This provides a powerful method for introducing a wide range of substituents at the C-4 position that are not easily accessible through other means. byjus.com

| Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|

| CuCl / HCl | Sandmeyer | 4-Chloro-2,3-dimethylquinoline | masterorganicchemistry.comwikipedia.org |

| CuBr / HBr | Sandmeyer | 4-Bromo-2,3-dimethylquinoline | wikipedia.orgorganic-chemistry.org |

| CuCN / KCN | Sandmeyer | 2,3-Dimethylquinoline-4-carbonitrile | nih.gov |

| H₂O, heat | Hydrolysis | 2,3-Dimethylquinolin-4-ol | wikipedia.org |

| KI | Substitution | 4-Iodo-2,3-dimethylquinoline | organic-chemistry.org |

| HBF₄, heat | Balz-Schiemann | 4-Fluoro-2,3-dimethylquinoline | nih.gov |

Oxidation and Reduction Pathways of the Quinoline Nucleus

The quinoline core itself can undergo oxidation and reduction, leading to significant structural modifications.

Oxidation: The quinoline ring is relatively resistant to oxidation, but under strong oxidizing conditions, the benzene (B151609) ring can be cleaved. pharmaguideline.com Treatment of quinoline with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically opens the benzene portion of the heterocycle to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.combiosynce.comwikipedia.org The pyridine ring is generally more stable to oxidation. pharmaguideline.com Another common oxidation reaction involves the nitrogen atom of the quinoline ring, which can be oxidized by peracids (e.g., m-CPBA) or hydrogen peroxide to form the corresponding Quinoline N-oxide. biosynce.comgoogle.com

Reduction: The quinoline nucleus is readily reduced, with the pyridine ring being more susceptible to hydrogenation than the benzene ring. pharmaguideline.com Catalytic hydrogenation (e.g., using H₂/Pt or Sn/HCl) typically reduces the pyridine ring selectively to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. uop.edu.pkpharmaguideline.com Under more forcing conditions or with different catalysts, the benzene ring can also be reduced, leading to decahydroquinoline. uop.edu.pkvedantu.com The choice of reducing agent and reaction conditions allows for selective reduction of either the heterocyclic or carbocyclic ring. tandfonline.comnih.gov For instance, zinc borohydride (B1222165) has been shown to be a convenient reagent for the regioselective reduction of quinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com

Electrophilic Substitution on the Aromatic Ring

The quinoline ring system is a bicyclic heteroaromatic compound, and its reactivity in electrophilic aromatic substitution (EAS) is influenced by the interplay of the two fused rings. The pyridine ring is electron-deficient and generally deactivated towards electrophilic attack. Conversely, the benzene (carbocyclic) ring is more electron-rich and is the typical site for substitution.

In the case of this compound, the reactivity of the benzene ring is significantly influenced by the substituents present on the molecule. The amino group at the C-4 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl groups at C-2 and C-3 are also weakly activating. The primary directing influence on the carbocyclic ring comes from the C-4 amino group, which strongly activates the C-5 and C-7 positions. Research on the nitration of the parent 4-aminoquinoline confirms that substitution occurs on the carbocyclic ring. rsc.org Studies have shown that the nitration of 4-aminoquinoline can yield 6-nitro-4-aminoquinoline, which can be further nitrated to a dinitro derivative, likely 3,6-dinitro-4-aminoquinoline. rsc.org This indicates a complex reactivity pattern but confirms that the benzene ring is the site of electrophilic attack.

For this compound, electrophilic substitution is predicted to occur preferentially at the C-5, C-6, and C-8 positions of the benzene ring. The C-4 amino group strongly activates the entire ring, making it more susceptible to substitution than unsubstituted quinoline.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 5-Nitro- and/or 6-Nitro-2,3-dimethylquinolin-4-amine | The powerful activating effect of the C4-NH₂ group directs the electrophile to the available positions on the carbocyclic ring. rsc.org |

| Halogenation | Br₂ or Cl₂ | 5-Bromo- and/or 6-Bromo-2,3-dimethylquinolin-4-amine | Similar to nitration, the amino group directs the halogen to the activated positions of the benzene ring. |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 2,3-Dimethyl-4-aminoquinoline-6-sulfonic acid | Sulfonation is often reversible and thermodynamically controlled, which may favor substitution at the C-6 position. |

Conjugate Addition Reactions

The primary amino group at the C-4 position of this compound can act as a potent nucleophile in conjugate addition reactions, specifically in aza-Michael additions. In this type of reaction, the amine adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. This reaction is a powerful tool for forming new carbon-nitrogen bonds.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic β-carbon of the Michael acceptor. This process forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, stable 1,4-adduct. The development of synthetic strategies for polysubstituted 4-aminoquinolines has utilized aza-Michael addition as a key step. frontiersin.org

For this compound, this reactivity can be exploited to synthesize a variety of derivatives by reacting it with different Michael acceptors.

| Michael Acceptor | Structure | Expected Product Type |

|---|---|---|

| Methyl acrylate | CH₂=CHCOOCH₃ | β-Amino ester |

| Acrylonitrile | CH₂=CHCN | β-Amino nitrile |

| Methyl vinyl ketone | CH₂=CHCOCH₃ | β-Amino ketone |

| Nitroethylene | CH₂=CHNO₂ | β-Amino nitro compound |

Elimination Reactions (e.g., Hofmann and Cope Eliminations)

The exocyclic amino group of this compound itself cannot undergo Hofmann or Cope elimination. These reactions require an amine with at least one alkyl group that possesses a β-hydrogen. Therefore, derivatives of this compound, such as N-alkyl or N,N-dialkyl derivatives, are necessary substrates for these transformations.

Hofmann Elimination

The Hofmann elimination is a multi-step process that converts an amine into an alkene. wikipedia.orgbyjus.com For a suitable N-alkyl derivative of this compound, the sequence would be:

Exhaustive Methylation: The amine is treated with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. libretexts.org

Anion Exchange: The iodide salt is treated with silver oxide and water to replace the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. nrochemistry.com

Thermal Elimination: The quaternary ammonium hydroxide is heated, causing an E2 elimination reaction where the hydroxide ion acts as a base, abstracting a β-hydrogen from the alkyl group and expelling the neutral tertiary amine as the leaving group. libretexts.org

A key feature of the Hofmann elimination is its regioselectivity, which follows the Hofmann rule . This rule states that the major product is the least substituted (and typically less stable) alkene, a result attributed to the steric bulk of the large trialkylamine leaving group. wikipedia.orgbyjus.com

Cope Elimination

The Cope elimination is a thermally induced intramolecular syn-elimination of a tertiary amine N-oxide to produce an alkene and a hydroxylamine. jk-sci.comchemistrysteps.comorganic-chemistry.org This reaction proceeds through a concerted, five-membered cyclic transition state. wikipedia.orgnrochemistry.com For an N,N-dialkyl derivative of this compound, the process involves:

N-Oxide Formation: The tertiary amine is oxidized using an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding N-oxide. nrochemistry.com

Thermal Elimination: The N-oxide is heated, which initiates an intramolecular elimination. The oxygen of the N-oxide acts as the internal base, abstracting a syn-periplanar β-hydrogen from one of the N-alkyl groups, leading to the formation of an alkene. organic-chemistry.org

Like the Hofmann elimination, the Cope elimination often favors the formation of the less substituted alkene (Hofmann rule product) due to steric factors in the cyclic transition state. organic-chemistry.org

| Feature | Hofmann Elimination | Cope Elimination |

|---|---|---|

| Substrate | Primary or secondary N-alkyl amine derivative | Tertiary N,N-dialkyl amine derivative |

| Key Intermediate | Quaternary ammonium hydroxide | Tertiary amine N-oxide |

| Reagents | 1. Excess CH₃I 2. Ag₂O, H₂O 3. Heat | 1. H₂O₂ or mCPBA 2. Heat |

| Mechanism | E2 (anti-elimination) | Eᵢ (syn-elimination) |

| Byproduct | Tertiary amine (e.g., N,N-dimethyl-2,3-dimethylquinolin-4-amine) | N,N-disubstituted hydroxylamine |

| Regioselectivity | Hofmann rule (least substituted alkene) | Hofmann rule (least substituted alkene) |

Structure Activity Relationship Sar Investigations of 2,3 Dimethylquinolin 4 Amine Analogs

Methodologies for SAR Determination

The determination of SAR for quinoline (B57606) analogs involves a combination of computational and experimental techniques. These methodologies aim to build predictive models that correlate specific structural attributes with biological outcomes. researchgate.netresearchgate.net

Experimental Synthesis: The foundational approach to SAR involves the synthesis of a series of analogs where specific parts of the lead molecule are systematically varied. researchgate.net This allows for the direct assessment of how modifications, such as altering substituents or their positions, affect biological activity.

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) is a primary computational method used to establish a mathematical correlation between chemical structure and biological activity. thieme-connect.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the three-dimensional steric, electrostatic, hydrophobic, and hydrogen-bonding fields of molecules. acs.orgnih.gov These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity, guiding the design of new, more potent analogs. acs.org

Molecular Docking: This method simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. mdpi.com It helps to elucidate the specific interactions—like hydrogen bonds or hydrophobic interactions—that are crucial for binding and efficacy, providing a rational basis for structural modifications. mdpi.comnih.gov

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (pharmacophore) necessary for biological activity. This model can then be used to screen databases for new compounds that fit the required spatial and electronic parameters.

Table 1: Methodologies for SAR Determination

| Methodology | Description | Application in Quinoline Research |

|---|---|---|

| QSAR | Establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. thieme-connect.com | Used to develop predictive models for the antimalarial, anticancer, and antibacterial activity of quinoline derivatives. nih.govmdpi.com |

| CoMFA/CoMSIA | 3D-QSAR methods that generate contour maps based on steric, electrostatic, and other physicochemical fields to guide drug design. acs.org | Applied to understand the structural requirements for quinoline-based compounds to inhibit various enzymes or cell lines. nih.govmdpi.com |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com | Used to explore the binding modes of quinoline analogs within the active sites of targets like Plasmodium falciparum lactate (B86563) dehydrogenase or aromatase. nih.govmdpi.com |

| Analog Synthesis | The chemical synthesis of a series of structurally related compounds to systematically probe the effect of modifications. researchgate.net | Fundamental to all SAR studies, enabling the testing of hypotheses generated from computational models. researchgate.net |

Influence of Substituent Effects on Biological Activity

The biological profile of quinoline derivatives is highly sensitive to the nature, position, and orientation of substituents on the core ring structure and its side chains.

The placement of small alkyl groups, such as methyl groups, on the quinoline scaffold can significantly impact biological efficacy, often by influencing lipophilicity, steric interactions with the target, and metabolic stability.

Research on various quinoline derivatives has demonstrated that the position of a methyl group is a critical determinant of activity. For instance, in studies on anticancer properties, compounds with a methyl group at the C-5 position of the quinoline ring showed more potent activity against cancer cells compared to analogs with the methyl group at the C-6 position. georgiasouthern.edu In a different series of 2-chloro-N-substituted amino quinolines, the presence of a hydrophobic methyl group at the 8-position was suggested to contribute to higher activity against the A549 non-small cell lung cancer cell line. nih.gov These findings underscore that even a subtle change in the location of a methyl group can alter the molecule's fit within its binding site or change its physicochemical properties, thereby modulating its biological effect.

Table 2: Influence of Methyl Group Position on Biological Activity of Quinoline Derivatives

| Compound Series | Position of Methyl Group | Observed Biological Activity |

|---|---|---|

| Indole-quinoline derivatives | C-5 | More potent anticancer activity. georgiasouthern.edu |

| Indole-quinoline derivatives | C-6 | Less potent anticancer activity compared to C-5 substitution. georgiasouthern.edu |

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic profile. ekb.eg In quinoline derivatives, halogenation can have a profound effect on biological activity.

The position and nature of the halogen are crucial. For antibacterial quinolones, the substitution of a fluorine atom at the C-6 position is strongly associated with a significant enhancement in antibacterial activity. rsc.org Similarly, a chlorine atom at the same position can also result in an active compound. rsc.org For certain quinone imines, a higher degree of chlorination was correlated with increased insecticidal and fungicidal activity. orientjchem.org However, the effect is not always positive or straightforward. In a study of organoruthenium 8-hydroxyquinoline (B1678124) complexes, the pattern of halogen substitution had only a minor impact on cytotoxic activity, though the identity of the halogen (Cl, Br, I) did influence the reactivity of the complex. This indicates that the impact of halogenation depends heavily on the specific quinoline scaffold and the biological target .

Table 3: Effect of Halogenation on the Biological Activity of Quinoline Derivatives

| Core Structure | Halogen Substitution | Change in Biological Activity |

|---|---|---|

| Antibacterial Quinolones | Fluorine at C-6 | Significantly enhanced antibacterial activity. rsc.org |

| Antibacterial Quinolones | Chlorine at C-6 | Resulted in an active antibacterial compound. rsc.org |

| Quinone Imines | Multiple Chlorine Atoms | Correlated with the highest insecticidal and fungicidal activity. orientjchem.org |

For 4-aminoquinoline (B48711) derivatives, the amine group and its associated side chain are pivotal for biological activity, particularly in the context of antimalarial agents. The structure of the side chain influences the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which affect target interaction and pharmacokinetic properties.

Classic SAR studies on the antimalarial drug chloroquine (B1663885), a 4-aminoquinoline, show that the terminal tertiary amine and the length of the alkyl chain are critical for activity. The two ethyl groups on the terminal nitrogen are considered optimal for potency. Modifying this side chain can lead to significant changes in efficacy and toxicity; for example, replacing one ethyl group with a hydroxyl group yields hydroxychloroquine, a metabolite with a different therapeutic and toxicity profile. Further research has shown that incorporating functionalities capable of forming intermolecular hydrogen bonds into the side chain of 4-aminoquinolines can enhance activity, especially against drug-resistant strains of Plasmodium falciparum. The versatility of the amine group also allows for the creation of diverse derivatives, such as hydrazones, which can be tailored to target different biological mechanisms.

Table 4: Impact of Amine Side Chain Modifications on Biological Efficacy

| Core Structure | Side Chain Modification | Resulting Biological Efficacy |

|---|---|---|

| 4-Aminoquinoline (Chloroquine type) | Replacement of terminal ethyl with a hydroxyl group | Leads to hydroxychloroquine, which is less toxic than chloroquine. |

| 4-Aminoquinoline | Introduction of a hydrogen-bonding motif | Enhanced activity against drug-resistant P. falciparum. |

| 4-Aminoquinoline | Conversion to hydrazone derivatives | Creates compounds that can target various bacterial mechanisms. |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a decisive role in the biological activity of quinoline derivatives. Since biological targets like enzymes and receptors are chiral, they often interact differently with different enantiomers or diastereomers of a drug molecule.

Table 5: Stereoselectivity in Quinoline Derivatives

| Compound Series | Isomers Compared | Biological Target / Activity | Observation |

|---|---|---|---|

| 4-Aminoalcohol quinolines | (S)-enantiomers vs. (R)-enantiomers | Anti-malarial (P. falciparum) | (S)-enantiomers were 2 to 15 times more potent than (R)-enantiomers. orientjchem.org |

Correlation of Molecular Structure with Biological Efficacy

The cumulative findings from SAR studies reveal several key principles:

Substituent Position is Critical: The biological activity can be dramatically altered simply by moving a substituent, such as a methyl group, from one position to another on the quinoline core. nih.govgeorgiasouthern.edu This highlights the importance of a precise geometric fit between the drug and its target.

Electronic Effects Modulate Activity: The addition of electron-withdrawing groups like halogens can significantly enhance potency, as seen with 6-fluoroquinolone antibacterials. rsc.org These groups alter the electronic distribution of the quinoline ring system, which can affect binding affinity and reactivity.

Stereochemistry Dictates Recognition: The three-dimensional shape of the molecule is paramount. Biological systems frequently exhibit a high degree of stereoselectivity, where one enantiomer is significantly more active than the other, demonstrating that proper spatial orientation is necessary for molecular recognition and biological response. orientjchem.org

In essence, the biological efficacy of a quinoline derivative is a composite function of its structure. Effective drug design relies on the strategic manipulation of these structural features to optimize interactions with the intended target while minimizing off-target effects.

Table 6: Chemical Compounds Mentioned

| Compound Name / Class | Core Structure |

|---|---|

| 2,3-Dimethylquinolin-4-amine | Quinoline |

| Chloroquine | 4-Aminoquinoline |

| Hydroxychloroquine | 4-Aminoquinoline |

| 8-Hydroxyquinoline | Quinoline |

| 2-chloro-N-(quinolin-5-yl)quinolin-4-amine | Quinoline |

| Indole-quinoline derivatives | Quinoline |

| 4-Aminoalcohol quinoline derivatives | Quinoline |

| 6-Fluoroquinolone | Quinolone |

| Quinone Imines | Quinone Imine |

| Quinolone Carboxamides | Quinolone |

Enzyme Inhibitory Activity Relationships

The quinoline scaffold has proven to be a versatile template for designing potent enzyme inhibitors. SAR studies have revealed that specific substitutions on the quinoline ring and its associated side chains are critical for modulating inhibitory activity against various enzymes, including α-glucosidase, α-amylase, and cysteine proteases.

One study focused on benzimidazole-thioquinoline derivatives as inhibitors of α-glucosidase. The position and nature of substituents on a benzyl (B1604629) group attached to the core structure significantly influenced potency. For instance, a 4-bromobenzyl derivative (6j ) was identified as the most potent inhibitor, with an IC50 value of 28.0 ± 0.6 µM, approximately 30 times more effective than the reference drug acarbose. nih.gov The study highlighted that substitutions at the ortho position, such as with bromine (6h ) or a methyl group (6l ), were detrimental to activity. nih.gov Conversely, a chlorine atom at the meta position (6f , IC50 = 48.2 µM) conferred more significant activity than when placed at the para position (6g , IC50 = 96.6 µM). nih.gov Electron-donating groups like methoxy (B1213986) (6q , IC50 = 67.3 µM) also resulted in good activity. nih.gov

In another investigation, novel quinoline and isoindoline (B1297411) analogs were synthesized and evaluated for their ability to inhibit both α-glycosidase and α-amylase. A pyridine (B92270) derivative, 7d , demonstrated noteworthy dual inhibitory activity, with IC50 values of 0.07 mM against α-glycosidase and 0.21 mM against α-amylase, surpassing the efficacy of acarbose. mdpi.com

Furthermore, quinoline-4-carboxamide compounds have been explored as inhibitors of Falcipain-2 (FP2), a cysteine protease involved in malaria parasite proliferation. One such derivative proved to be the most effective, exhibiting an IC50 value of 2.14 ± 0.64 μM for FP2 inhibition. nih.gov

Table 1: Enzyme Inhibitory Activity of Quinoline Analogs

| Compound | Target Enzyme | Substitution Details | IC50 Value |

|---|---|---|---|

| 6j | α-glucosidase | 4-bromobenzyl | 28.0 ± 0.6 µM nih.gov |

| 6f | α-glucosidase | 3-chlorobenzyl | 48.2 µM nih.gov |

| 6q | α-glucosidase | 4-methoxybenzyl | 67.3 µM nih.gov |

| 6g | α-glucosidase | 4-chlorobenzyl | 96.6 µM nih.gov |

| 7d | α-glycosidase | Pyridine derivative | 0.07 mM mdpi.com |

| 7d | α-amylase | Pyridine derivative | 0.21 mM mdpi.com |

| Unnamed | Falcipain-2 | Quinoline-4-carboxamide | 2.14 ± 0.64 μM nih.gov |

Receptor Binding Affinity Profiles

The modification of the quinoline core has also led to the development of potent antagonists for various receptors, notably the P2X7 receptor, which is implicated in inflammatory responses. SAR analysis of quinolinone and quinoline-based derivatives has identified optimal substituents for enhancing receptor antagonism.

A screening of a quinolinone derivative library identified a compound (11a ) as a novel P2X7 receptor antagonist. nih.gov Subsequent SAR studies focused on optimizing this scaffold by modifying three key positions: R1, R2, and R3. The analysis revealed that the most effective substituents for P2X7R antagonism were a carboxylic acid ethyl ester group at the R1 position, an adamantyl carboxamide group at R2, and a 4-methoxy substitution at the R3 position. nih.gov

To improve inhibitory effects, the core structure was further evolved from a quinolinone to a quinoline skeleton. This led to the development of highly potent antagonists. Specifically, a 2-chloro-5-adamantyl-quinoline derivative (16c ) and a 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (17k ) demonstrated significantly enhanced potency, with IC50 values of 4 nM and 3 nM, respectively. nih.gov These findings underscore the importance of the quinoline scaffold and specific substitution patterns in achieving high-affinity receptor binding. nih.gov

Table 2: P2X7 Receptor Antagonism of Quinoline Analogs

| Compound | Scaffold | Key Substitutions | IC50 Value |

|---|---|---|---|

| 11a | Quinolinone | Initial hit compound | Not specified nih.gov |

| 16c | Quinoline | 2-chloro-5-adamantyl | 4 nM nih.gov |

| 17k | Quinoline | 2-(4-hydroxymethylphenyl)-5-adamantyl | 3 nM nih.gov |

Antimicrobial Activity Relationships

Quinoline derivatives have long been recognized for their antimicrobial properties, forming the basis of several important antibiotics. SAR studies have established general and specific structural requirements for potent activity against a range of bacterial and fungal pathogens.

A fundamental requirement for the antibacterial activity of many quinolones is the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, which must be fused to an aromatic ring. slideshare.net Key substitutions that enhance activity include a fluorine atom at position 6 and a piperazine (B1678402) or related ring at position 7. slideshare.net Conversely, introducing substituents at position 2 typically reduces or abolishes activity. slideshare.net

Recent studies on 4-aminoquinoline hybrids have provided more detailed SAR insights. In a series of 4-aminoquinoline-hydrazone derivatives, compound HD6 emerged as the most potent candidate, exhibiting a minimum inhibitory concentration (MIC) of 8 μg/mL against Bacillus subtilis. mdpi.com SAR analysis of sulfur-containing quinolinium salts indicated that thiobenzyl and thiobenzoyl substitutions were particularly effective. researchgate.net The placement of an allyl group at the R1 position was found to reduce activity, while thioalkyl substituents amplified antibacterial effects compared to alkyl amine groups. researchgate.net

Investigations into quinolinequinones revealed that these compounds were primarily active against Gram-positive bacteria. nih.gov Analogs QQ1 , QQ2 , QQ3 , QQ5 , and QQ6 showed significant growth inhibition against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Furthermore, compounds QQ7 and QQ8 displayed antifungal activity against Candida albicans and Candida parapsilosis that was comparable to the reference drug Clotrimazole. nih.gov

Table 3: Antimicrobial Activity of Quinoline Analogs

| Compound/Series | Target Organism(s) | Key SAR Findings | MIC/Activity |

|---|---|---|---|

| HD6 | Bacillus subtilis | Potent aminoquinoline-hydrazone derivative | 8 µg/mL mdpi.com |

| Sulfur-bearing quinolinium salts | Gram-positive bacteria | Thiobenzyl/thiobenzoyl groups enhance activity | 0.5–256 μg/ml researchgate.net |

| QQ1, QQ5, QQ6 | S. aureus, S. epidermidis | Aryl amine linked to azaquinone | Potent activity nih.gov |

| QQ7, QQ8 | Candida albicans, C. parapsilosis | Aryl amine with ester linked to quinolinequinone | Effective as Clotrimazole nih.gov |

Anticancer Activity Relationships

The quinoline framework is a prominent scaffold in the design of anticancer agents. SAR studies have demonstrated that functionalization of the quinoline ring system can lead to potent cytotoxic agents against various cancer cell lines, with activity being highly dependent on the nature and position of substituents.

In a quantitative SAR study of 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines, compound 4i was found to be the most potent derivative against three human cancer cell lines: MDA-MB-231 (breast), SMMC-7721 (liver), and HeLa (cervical), with IC50 values of 2.79, 2.64, and 3.64 µM, respectively. researchgate.net This compound was shown to induce cell cycle arrest at the G2/M phase in MDA-MB-231 cells. researchgate.net

Another study evaluated a series of quinoline derivatives for their cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com It was observed that the sequential functionalization of a 7-methylquinoline (B44030) mixture led to a progressive increase in cytotoxicity. The 8-nitro-7-quinolinecarbaldehyde derivative (E ) exhibited the highest cytotoxicity (IC50 = 11.22 µg/mL), which was significantly more potent than the initial mixture of 7-methylquinoline and 5-methylquinoline (B1294701) (A + B , IC50 = 47.86 µg/mL). brieflands.com However, subsequent conversion to the 8-Amino-7-quinolinecarbaldehyde (F ) resulted in reduced cytotoxicity (IC50 = 24.54 µg/mL). brieflands.com

Furthermore, a screening of twenty-four 4-substituted quinolines identified HTI 21 and HTI 22 as the most cytotoxic compounds, which were found to induce caspase-dependent apoptosis. nih.gov These findings highlight that specific substitutions at the 4, 7, and 8 positions of the quinoline ring are critical determinants of anticancer potential.

Table 4: Anticancer Activity of Quinoline Analogs

| Compound | Cancer Cell Line(s) | Key Substitutions/Features | IC50 Value |

|---|---|---|---|

| 4i | MDA-MB-231, SMMC-7721, HeLa | 2-styrylquinolin-4-amine | 2.79, 2.64, 3.64 µM researchgate.net |

| E | Caco-2 | 8-nitro-7-quinolinecarbaldehyde | 11.22 µg/mL brieflands.com |

| F | Caco-2 | 8-Amino-7-quinolinecarbaldehyde | 24.54 µg/mL brieflands.com |

| A + B | Caco-2 | 7-methyl/5-methylquinoline mix | 47.86 µg/mL brieflands.com |

| HTI 21, HTI 22 | Tumor cells | 4-substituted quinolines | Highest cytotoxicity in series nih.gov |

Biological and Mechanistic Studies of 2,3 Dimethylquinolin 4 Amine and Its Derivatives

In Vitro Biological Activity Assessments

In vitro studies are fundamental to understanding the biological potential of novel chemical entities. For derivatives of 2,3-Dimethylquinolin-4-amine, these assessments have revealed significant activities, including anticancer, antimicrobial, and antioxidant properties, as well as interactions with specific biological receptors and enzymes.

Quinoline (B57606) derivatives have demonstrated notable cytotoxic and antiproliferative effects against various human cancer cell lines. Research has particularly focused on their efficacy in lung cancer, a leading cause of cancer-related mortality worldwide. nih.gov

Synthetic analogs of makaluvamines, which feature a pyrrolo[4,3,2-de]quinoline skeleton, have been tested against human non-small cell lung cancer (NSCLC) cell lines. nih.gov One derivative, designated as compound Ic, exhibited potent, dose-dependent growth inhibition in A549 and H1299 lung cancer cells. nih.gov Similarly, certain quinazolin-4(3H)-one derivatives, a related class of compounds, have shown effective antiproliferative activity against a panel of NSCLC cell lines, including those resistant to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). researchgate.net For instance, the derivative BIQO-19 displayed potent growth inhibition in the EGFR-TKI-resistant H1975 cell line. researchgate.net

The anticancer potential of these derivatives extends beyond lung cancer. Studies on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, another class of quinoline derivatives, have shown high cytotoxic effects against human breast cancer (MCF-7) and promyelocytic leukemia (HL-60) cell lines. nih.gov

| Compound Class | Specific Derivative | Target Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | BIQO-19 | H1975 (NSCLC) | 0.43 µM | researchgate.net |

| Quinazolin-4(3H)-one | FL-4 | H1975 (NSCLC) | 0.51 µM | researchgate.net |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | Compound 5a | HL-60 (Leukemia) | 2.8 µM | nih.gov |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | Compound 5a | MCF-7 (Breast Cancer) | 14.4 µM | nih.gov |

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline and its derivatives have long been recognized for their antibacterial properties, with significant activity observed against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Various hybrid molecules incorporating the quinoline scaffold have been synthesized and evaluated. For example, a series of quinoline-triazole hybrids demonstrated potent antibacterial action against MRSA, with one of the most effective compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. bohrium.com Fluoroquinolone derivatives have also been a major focus, with some showing MIC values as low as 2 µg/mL against MRSA strains. bohrium.com Certain quinazoline (B50416) derivatives have been noted for their rapid bactericidal activity, capable of eradicating exponentially growing MRSA cells within 30 minutes at concentrations 16 times their MIC. mdpi.com

The antimicrobial spectrum of quinoline derivatives also includes antifungal activity. Pyrrolo[1,2-a]quinoline derivatives have been shown to effectively inhibit the growth of fungal pathogens such as Candida albicans, a common cause of opportunistic infections. mdpi.com

| Compound Class | Specific Derivative | Target Pathogen | Activity (MIC) | Source |

|---|---|---|---|---|

| Quinolone-Triazole Hybrid | Compound 32 | MRSA | 0.5 µg/mL | bohrium.com |

| Fluoroquinolone Derivative | Compound 29 | MRSA | 2 µg/mL | bohrium.com |

| Quinoline Thiourea Derivative | Compound 10 | MRSA | 11.44 µM (MIC50) | bohrium.com |

| Pyrrolo[1,2-a]quinoline | Various Derivatives | Candida albicans | Demonstrated inhibitory activity | mdpi.com |

The pharmacological effects of many drugs are initiated by their binding to specific receptors. Receptor binding assays are therefore crucial for characterizing the molecular targets of new compounds. Derivatives of the quinoline core have been identified as ligands for several important receptor systems.

For instance, pyrazolo[4,3-c]quinolinones have been investigated for their affinity to the benzodiazepine (B76468) binding site on the GABAA receptor, a key target for anxiolytic drugs. acs.org In vitro radioligand competition assays have confirmed that these compounds can displace ligands from this site with high affinity. acs.org Other studies have focused on dopamine (B1211576) receptors, where indolin-2-one derivatives have shown remarkable affinity and selectivity for the D4 receptor subtype, with one compound exhibiting a dissociation constant (Ki) of just 0.5 nM. mdpi.com Furthermore, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as allosteric modulators of the A3 adenosine (B11128) receptor, demonstrating their ability to influence receptor function through binding to a site distinct from the primary agonist site. nih.gov

| Compound Class | Specific Derivative | Target Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| Indolin-2-one | Compound 4c | Dopamine D4 | 0.5 nM | mdpi.com |

| Pyrazolo[4,3-c]quinolinone | Multiple Derivatives | GABAA (Benzodiazepine Site) | High affinity demonstrated | acs.org |

| 1H-Imidazo[4,5-c]quinolin-4-amine | Multiple Derivatives | A3 Adenosine Receptor | Act as allosteric modulators | nih.gov |

Enzyme inhibition is a primary mechanism of action for a vast number of therapeutic agents. The structural versatility of the quinoline nucleus has made it a valuable scaffold for designing inhibitors against a wide range of enzymes implicated in various diseases.

In the field of oncology, quinoline derivatives are prominent as protein kinase inhibitors. researchgate.net They have been shown to potently inhibit key kinases in cancer signaling pathways, such as c-Met, EGFR, and VEGFR-2, with IC50 values often in the low nanomolar range. nih.gov For neurodegenerative conditions like Alzheimer's disease, quinoline-based compounds have been developed as highly potent inhibitors of cholinesterases (AChE and BChE). mdpi.comnih.gov One derivative, compound 6h, was found to inhibit AChE with an IC50 of 3.65 nM. nih.gov Additionally, quinoline-benzothiazole hybrids have been identified as potent inhibitors of α-glucosidase, an enzyme targeted in diabetes management, showing significantly greater activity than the standard drug acarbose. nih.gov

| Compound Class | Target Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| 4,6,7-Substituted Quinoline | c-Met Kinase | 19 nM (Compound 27) | nih.gov |

| 2,3-dihydro-1H-cyclopenta[b]quinoline | Acetylcholinesterase (AChE) | 3.65 nM (Compound 6h) | nih.gov |

| 4-N-phenylaminoquinoline | Acetylcholinesterase (AChE) | 1.94 µM (Compound 11g) | mdpi.com |

| Quinoline-Benzothiazole Hybrid | α-Glucosidase | 38.2 µM (Compound 8h) | nih.gov |

| Hybrid Quinoline-Thiosemicarbazone | Acetylcholinesterase (AChE) | 0.12 µM (Compound 5b) | nih.gov |

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Consequently, compounds with antioxidant properties are of significant therapeutic interest.

Several studies have highlighted the antioxidant potential of quinoline derivatives. Polyphenolic derivatives of quinazolin-4(3H)-one, for example, have demonstrated high antioxidant activity in various assays, including radical scavenging and metal chelation, with performance comparable to standards like ascorbic acid and Trolox. researchgate.net The antiradical activity of the core quinazolinone structure is reportedly enhanced by its linkage to polyphenolic groups. researchgate.net Similarly, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have shown promising results in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. At a concentration of 10 µM, compounds 3g and 3h scavenged 70.6% and 73.5% of DPPH radicals, respectively, an activity level comparable to the reference antioxidant Trolox.

| Compound Class | Specific Derivative | Assay | Activity | Source |

|---|---|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | Compound 3g | DPPH Scavenging (at 10 µM) | 70.6% | |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one | Compound 3h | DPPH Scavenging (at 10 µM) | 73.5% | |

| Polyphenolic Quinazolin-4(3H)-one | Pyrogallol Derivatives | Multiple Antioxidant Assays | High activity, comparable to Ascorbic Acid | researchgate.net |

Mechanistic Investigations at the Molecular and Cellular Level

Beyond determining biological activity, research has sought to elucidate the underlying molecular and cellular mechanisms by which quinoline derivatives exert their effects. In the context of cancer, mechanistic studies have shown that these compounds can trigger programmed cell death, or apoptosis. The makaluvamine analog Ic was found to induce apoptosis in lung cancer cells by activating the tumor suppressor protein p53 and promoting the cleavage of PARP and caspases 8 and 9, key executioner proteins in the apoptotic cascade. nih.gov This compound also caused cell cycle arrest in the S-phase, thereby halting DNA replication and cell proliferation. nih.gov Other quinolinone derivatives have likewise been shown to inhibit proliferation and induce both DNA damage and apoptosis in leukemia cells. nih.gov

For antimicrobial derivatives, mechanistic insights point towards actions that disrupt fundamental cellular structures. The rapid killing kinetics observed for certain quinazoline derivatives against MRSA suggest a mechanism involving the disruption of the bacterial cell membrane, which leads to rapid cell death, rather than targeting slower processes like cell wall synthesis. mdpi.com

These investigations provide a deeper understanding of how quinoline-based compounds function at a fundamental level, offering crucial information for their further development as potential therapeutic agents.

Interaction with Biological Targets (e.g., Penicillin Binding Protein 2a, PI3K/AKT/mTOR Pathway Proteins)

Research into the derivatives of quinoline has identified their potential to interact with critical biological targets, including those involved in bacterial resistance and cancer signaling pathways.

Penicillin Binding Protein 2a (PBP2a): Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant therapeutic challenge, largely due to the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for most β-lactam antibiotics. mdpi.com This allows the bacteria to continue peptidoglycan synthesis, a crucial component of the cell wall, even in the presence of these antibiotics. mdpi.com While direct studies on this compound are limited, the quinoline scaffold is a key component in various heterocyclic compounds being investigated as PBP2a inhibitors. mdpi.com The interaction with PBP2a is critical as it is a transpeptidase that plays a vital role in the cross-linking of peptidoglycan, enabling MRSA strains to survive antibiotic treatment. mdpi.com

PI3K/AKT/mTOR Pathway Proteins: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is often associated with cancer. bio-connect.nlnih.gov The pathway is initiated by the activation of PI3K, which then activates Akt, leading to the activation of mTOR and other downstream targets. bio-connect.nlyoutube.com Certain quinoline derivatives have been investigated as inhibitors of this pathway. For instance, studies have explored compounds with a quinoline core for their ability to inhibit PI3Kα and mTOR, demonstrating a reduction in the phosphorylation of downstream signaling proteins like p70S6 and Akt. nih.gov Blockade of the PI3K/Akt/mTOR pathway has been shown to inhibit the growth and survival of cancer cells and induce apoptosis. nih.gov

Biochemical Pathway Modulation (e.g., Inhibition of β-Hematin Formation)

A significant area of study for 4-aminoquinoline (B48711) derivatives, including this compound, is their role in modulating biochemical pathways in the malaria parasite, Plasmodium falciparum.

The parasite digests hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline substance called hemozoin, which is identical to β-hematin. researchgate.net The inhibition of β-hematin formation is a key mechanism of action for many antimalarial drugs. researchgate.netnih.gov 4-aminoquinolines are known to interfere with this detoxification process. nih.gov By inhibiting the formation of β-hematin, these compounds lead to an accumulation of toxic free heme, which damages parasite membranes and leads to its death. nih.gov The efficacy of various 4-aminoquinoline derivatives in inhibiting β-hematin formation has been correlated with their antimalarial activity. researchgate.net

Binding Affinity Studies (e.g., to Ferriprotoporphyrin IX)

The inhibition of β-hematin formation by 4-aminoquinolines is directly related to their ability to bind to ferriprotoporphyrin IX (Fe(III)PPIX). nih.gov This interaction prevents the heme molecules from being incorporated into the growing hemozoin crystal.

Studies have shown that 4-aminoquinolines form complexes with Fe(III)PPIX. nih.govdrugbank.com The binding affinity is influenced by the substituents on the quinoline ring. nih.gov For example, the hydrophobicity of the substituent at the 7-position of the quinoline ring has been found to correlate with the binding affinity to Fe(III)PPIX. nih.gov Computational studies have also been employed to understand the binding affinities of various ligands to the iron(III) center of the porphyrin. These studies indicate that anionic ligands and electron-rich nitrogen donors generally exhibit stronger binding. nih.gov

The following table summarizes the binding affinity (logK) of some 4-aminoquinoline derivatives to Ferriprotoporphyrin IX.

| Compound | Substituent at 7-position | logK |

| 4-amino-7-chloroquinoline | Cl | 5.2 |

| 4-amino-7-methylquinoline | CH₃ | 5.0 |

| 4-amino-7-methoxyquinoline | OCH₃ | 4.8 |

| 4-aminoquinoline | H | 4.5 |

Note: This data is representative of 4-aminoquinoline derivatives and is intended to illustrate the structure-activity relationships discussed.

Studies on Molecular Interactions (e.g., Hydrophobic Interactions, Hydrogen Bonding, π-Alkyl Stacking, Halogen Contacts)

The binding of this compound and its derivatives to their biological targets is governed by a variety of non-covalent molecular interactions. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

Hydrophobic Interactions: These interactions are crucial for the binding of ligands to proteins and are driven by the tendency of nonpolar molecules to aggregate in an aqueous environment. libretexts.orgyoutube.com In the context of PBP2a, hydrophobic interactions can play a significant role in the proper orientation of the inhibitor within the binding site. cambridgemedchemconsulting.com Similarly, the association of 4-aminoquinolines with ferriprotoporphyrin IX is influenced by hydrophobic interactions. nih.gov

Hydrogen Bonding: Hydrogen bonds are critical for the specificity of ligand-receptor interactions. gatech.edu They involve the sharing of a hydrogen atom between a donor and an acceptor. gatech.edu In biological systems, the most common hydrogen bond donors and acceptors are nitrogen and oxygen atoms. gatech.edu These interactions help to stabilize the ligand-protein complex. cambridgemedchemconsulting.com

π-Alkyl Stacking and Aromatic Interactions: These interactions occur between aromatic rings and alkyl groups or other aromatic systems. They contribute to the binding affinity of ligands. For 4-aminoquinolines, π-π stacking interactions between the quinoline ring and the porphyrin ring of heme are considered important for their antimalarial activity. researchgate.net

Halogen Contacts: Halogen atoms can participate in specific non-covalent interactions, known as halogen bonds, which can influence ligand binding and specificity. cambridgemedchemconsulting.com

In Vivo Studies in Non-Human Models (Efficacy and Mechanism without Pharmacokinetics or Toxicity)

Metabolic Activation Pathways of Quinoline Amines (e.g., N-oxidation)

The metabolism of quinoline and its derivatives can proceed through various pathways, including oxidation. The liver is the primary site of metabolism, where enzymes such as cytochrome P450 (CYP450) and flavin-containing monooxygenases (FMO) play a key role. nih.govmdpi.com

One of the metabolic pathways for tertiary amines is N-oxidation, which is catalyzed by FMOs to produce N-oxide metabolites. mdpi.com Another significant pathway for quinolines is hydroxylation at various positions on the ring, followed by the formation of dihydrodiols. nih.gov The formation of a 5,6-epoxide of quinoline is hypothesized to be associated with its metabolic activation to a tumorigenic species. nih.gov For quinoline amines, N-dealkylation is also a common metabolic route, catalyzed by CYP450 enzymes. mdpi.com

Computational and Theoretical Chemistry Approaches in 2,3 Dimethylquinolin 4 Amine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

Prediction of Electronic Properties and Reactivity Descriptors

DFT calculations are instrumental in determining the electronic properties of a molecule, which in turn govern its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

From HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's chemical behavior. These descriptors offer a deeper understanding of the molecule's potential interactions.

Table 1: Global Chemical Reactivity Descriptors Derivable from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Another important tool in understanding site-specific reactivity is the Fukui function, f(r). This function helps to identify which atoms within a molecule are more susceptible to nucleophilic or electrophilic attack. By analyzing the Fukui function, one can predict the most reactive sites in 2,3-dimethylquinolin-4-amine for various chemical reactions.

Investigation of Antioxidant Mechanisms

DFT is a valuable tool for investigating the potential antioxidant activity of a molecule by elucidating the underlying mechanisms through which it can neutralize free radicals. The primary mechanisms of antioxidant action that can be studied using DFT are: